molecular formula C13H12N2O3 B179467 Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate CAS No. 7248-83-1

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate

Cat. No. B179467
CAS RN: 7248-83-1
M. Wt: 244.25 g/mol
InChI Key: RDPDMHOSYBRUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate, commonly known as quinoxaline-2-carboxylic acid ethyl ester, is a heterocyclic compound with a quinoxaline ring. This compound has gained attention in the field of chemistry due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the biosynthesis of nucleic acids. It may also inhibit the activity of certain enzymes involved in viral replication.

Biochemical And Physiological Effects

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been found to exhibit low toxicity in animal studies. It has also been shown to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 2-oxo-3-(2-quinoxalinyl)propanoate in lab experiments is its ease of synthesis. However, its low solubility in water may limit its use in certain applications.

Future Directions

There are several potential future directions for the research of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate. One direction is the investigation of its potential use as an anticancer agent. Another direction is the study of its potential neuroprotective effects. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of this compound, which could facilitate further research.

Synthesis Methods

The synthesis of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate involves the condensation of ethyl acetoacetate with 1,2-diaminobenzene in the presence of acetic acid. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method yields a white crystalline powder with a melting point of 175-178°C.

Scientific Research Applications

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been found to possess antibacterial, antifungal, and antiviral activities. It has also been studied for its potential anticancer properties.

properties

CAS RN

7248-83-1

Product Name

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

ethyl 2-oxo-3-quinoxalin-2-ylpropanoate

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8H,2,7H2,1H3

InChI Key

RDPDMHOSYBRUFV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1

Other CAS RN

7248-83-1

Origin of Product

United States

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